ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate” is a chemical compound with the linear formula C24H29NO5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C24H29NO5 . The molecular weight of the compound is 411.502 .科学的研究の応用
Metabolism and Excretion Studies
- Benzbromarone Metabolism : Benzbromarone, a uricosuric drug, undergoes complex metabolism including hydroxylation and oxidation processes, with its metabolites excreted in urine partly in a conjugated form. This study highlights the metabolic pathways of drugs with similar structural motifs, which can be crucial for understanding their pharmacokinetics and potential applications in treating conditions like hyperuricemia (Maurer & Wollenberg, 1990).
Potential for Allergic Reactions
- Contact Dermatitis from Local Anesthetics : A report on allergic contact dermatitis following exposure to ethyl chloride and benzocaine underlines the potential for allergic reactions to ester-based local anesthetics. Such findings are essential for the development of safer pharmaceutical formulations, especially when considering novel compounds for topical application (Carazo et al., 2009).
Endocrine Disruption Concerns
- Nonylphenol in Food : Studies on nonylphenol, an environmental contaminant with endocrine-disrupting activities, reveal its ubiquitous presence in food, raising concerns about long-term dietary exposure to such compounds. Research into similar compounds' environmental fate and biological effects is crucial for public health (Guenther et al., 2002).
Imaging Applications
- Sigma Receptor Scintigraphy : Research on N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors highlights the potential application of benzamide derivatives in diagnostic imaging. These compounds bind to sigma receptors overexpressed in cancer cells, suggesting a research avenue for novel imaging agents (Caveliers et al., 2002).
Safety and Hazards
将来の方向性
Research into similar compounds has shown potential in the field of cancer treatment. For example, a study on a new hybrid compound of chalcone-salicylate showed promising results in in silico studies for its cytotoxic activity against breast cancer . This suggests that there may be potential for future research into the compound “ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate” and its analogs in the field of cancer treatment.
作用機序
Target of Action
Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate is a local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses .
Mode of Action
The compound interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, this compound can reduce the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
It is known that the compound’s action on sodium ion channels disrupts the normal flow of ions, which can affect various cellular processes dependent on ion gradients .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of nerve impulse conduction . This results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate involves the reaction of 3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a deprotecting agent such as trifluoroacetic acid (TFA) to remove the protecting group and obtain the final product.", "Starting Materials": [ "3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid", "ethyl 4-aminobenzoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid (1.0 equiv) and ethyl 4-aminobenzoate (1.2 equiv) in dry dichloromethane (DCM).", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1 v/v) and stir at room temperature for 2 hours.", "Step 5: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate as a white solid." ] } | |
CAS番号 |
863612-58-2 |
分子式 |
C21H19N3O6 |
分子量 |
409.398 |
IUPAC名 |
ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O6/c1-3-30-20(27)13-7-9-14(10-8-13)23-18(25)17-12-22-21(28)24(19(17)26)15-5-4-6-16(11-15)29-2/h4-12H,3H2,1-2H3,(H,22,28)(H,23,25) |
InChIキー |
BWTCSMBWCLQQLT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。